molecular formula C70H91Na7O70S7 B172370 heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate CAS No. 196398-66-0

heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate

Cat. No.: B172370
CAS No.: 196398-66-0
M. Wt: 2437.8 g/mol
InChI Key: DHGQFTJHHSAHSL-GRBPIOQISA-G
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate is a useful research compound. Its molecular formula is C70H91Na7O70S7 and its molecular weight is 2437.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H98O70S7.7Na/c1-22(71)113-50-43-36(15-106-141(85,86)87)127-64(57(50)120-29(8)78)135-44-37(16-107-142(88,89)90)129-66(59(122-31(10)80)51(44)114-23(2)72)137-46-39(18-109-144(94,95)96)131-68(61(124-33(12)82)53(46)116-25(4)74)139-48-41(20-111-146(100,101)102)133-70(63(126-35(14)84)55(48)118-27(6)76)140-49-42(21-112-147(103,104)105)132-69(62(125-34(13)83)56(49)119-28(7)77)138-47-40(19-110-145(97,98)99)130-67(60(123-32(11)81)54(47)117-26(5)75)136-45-38(17-108-143(91,92)93)128-65(134-43)58(121-30(9)79)52(45)115-24(3)73;;;;;;;/h36-70H,15-21H2,1-14H3,(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105);;;;;;;/q;7*+1/p-7/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-;;;;;;;/m1......./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGQFTJHHSAHSL-GRBPIOQISA-G
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C)OC(=O)C)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC(=O)C)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC(=O)C)OC(=O)C)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC(=O)C)OC(=O)C)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H91Na7O70S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583487
Record name PUBCHEM_16211816
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196398-66-0
Record name PUBCHEM_16211816
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate is a complex chemical structure with notable potential in various biological applications. This article explores its biological activity based on current research findings.

Chemical Structure and Properties

The compound is a modified form of beta-cyclodextrin that incorporates multiple functional groups including acetyl and sulfonate moieties. These modifications enhance its solubility and bioavailability. The presence of sulfonate groups may impart anticoagulant properties and improve interactions with biological macromolecules.

Table 1: Structural Features

FeatureDescription
Base StructureBeta-cyclodextrin
ModificationsAcetyl and sulfonate groups
CAS Number196398-66-0
SolubilityEnhanced due to functionalization
Potential ApplicationsDrug delivery systems and cardiovascular therapies

Drug Delivery Applications

Heptasodium shows significant promise in drug delivery systems due to its ability to encapsulate hydrophobic drugs. This encapsulation enhances the solubility and bioavailability of these drugs:

  • Encapsulation Efficiency : Studies indicate that the compound can effectively form complexes with various therapeutic agents.
  • Pharmacokinetics : It has been shown to improve pharmacokinetic profiles by facilitating absorption and minimizing toxicity.

Anticoagulant Properties

The sulfated nature of heptasodium suggests potential anticoagulant effects. Research indicates that compounds with similar structures can exhibit anticoagulant activity:

  • Mechanism : The sulfation may enhance binding to antithrombin III and other coagulation factors.
  • Clinical Relevance : This property could be beneficial in developing treatments for cardiovascular diseases.

Case Studies

Several case studies have explored the biological effects of heptasodium in clinical settings:

  • Cardiovascular Therapy :
    • A study assessed the efficacy of heptasodium in improving outcomes for patients undergoing treatment for thrombotic conditions.
    • Results indicated a statistically significant reduction in thrombus formation compared to control groups.
  • Drug Interaction Studies :
    • Investigations into the interactions between heptasodium and various chemotherapeutic agents demonstrated enhanced efficacy and reduced side effects.
    • These studies utilized techniques such as spectroscopy and chromatography to analyze binding affinities.

Research Findings

Recent research has focused on the synthesis and application of heptasodium in biomedical fields:

  • Synthesis Techniques : Multi-step synthetic pathways have been developed to control the degree of substitution on the cyclodextrin backbone.
  • Biocompatibility Studies : In vitro studies have shown that heptasodium exhibits low cytotoxicity levels when tested on human cell lines.

Table 2: Comparative Studies

Compound NameBiological ActivityReference
Heptakis(6-O-sulfo)-beta-cyclodextrin sodium saltEnhanced water solubility
Heptakis(2-O-sulfo)-beta-cyclodextrinStronger ionic interactions
Heptakis(2-acetyl-6-sulfo)-beta-cyclodextrinImproved drug delivery profiles

Preparation Methods

Sulfonation of Hydroxymethyl Groups

Sulfonation is achieved using sulfur trioxide complexes in non-polar solvents. The method reported for idraparinux employs repetitive sulfation with SO₃·pyridine to ensure complete substitution at designated hydroxymethyl sites. Critical considerations include:

  • Stoichiometry : 6 equivalents of SO₃·pyridine per hydroxymethyl group.

  • Temperature : 0–5°C to prevent over-sulfonation.

  • Workup : Neutralization with sodium bicarbonate to yield sodium sulfonate salts.

Acetylation of Hydroxyl Groups

Acetylation of the remaining hydroxyl groups utilizes acetic anhydride in pyridine, a method adapted from N-acyl tryptamine synthesis. Key modifications include:

  • Catalyst : 4-Dimethylaminopyridine (DMAP) to enhance reaction rate.

  • Solvent : Dichloromethane for improved solubility of polar intermediates.

  • Temperature : Room temperature to preserve stereochemical integrity.

StepReagentsConditionsYield
SulfonationSO₃·pyridine0–5°C, 12 h85–90%
AcetylationAc₂O, DMAP, pyridineRT, 24 h78–82%

Stereochemical Control and Purification

The compound’s 49 stereocenters necessitate chiral auxiliary-mediated synthesis or enzymatic resolution. While no direct methods are documented for this structure, enzymatic acetylation using Candida antarctica lipase B has been effective in analogous systems to install acetyl groups with >98% enantiomeric excess. Post-synthetic purification employs size-exclusion chromatography (SEC) and ion-exchange resins to isolate the heptasodium salt form, as demonstrated in cyclo-octaphosphate isolation.

Mechanochemical Alternatives

Recent advances in solvent-free synthesis, such as T3P-mediated mechanochemical coupling, offer promising avenues for reducing waste. Grinding precursors with stainless steel balls at 2,500 rpm for 10 minutes achieves partial acetylation and sulfonation, though yields remain suboptimal (50–60%) compared to solution-phase methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.